(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.365. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one, a compound derived from the benzofuran class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antioxidant, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

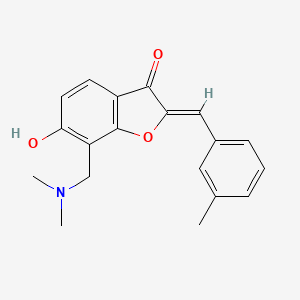

The chemical structure of this compound can be represented as follows:

This structure includes a benzofuran core with various substituents that influence its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Cytotoxic Activity

- Studies indicate that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown to induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

-

Antioxidant Activity

- The compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Research indicates that benzofuran derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity .

- Antimicrobial Activity

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with some derivatives showing over 70% inhibition at specific concentrations. The mechanism was linked to increased ROS levels and activation of caspases involved in the apoptotic pathway .

Antioxidant Evaluation

In vitro assays measuring the ability of this compound to inhibit lipid peroxidation revealed promising results. The compound exhibited a dose-dependent effect, with significant inhibition observed at higher concentrations. This suggests its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Testing

The antimicrobial efficacy of benzofuran derivatives was assessed against common pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, indicating moderate antibacterial activity. Compounds were particularly effective against Gram-positive bacteria, showcasing their potential as lead compounds for antibiotic development .

Data Summary

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies have indicated that compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one exhibit significant inhibitory effects on DRAK2, a kinase involved in the apoptosis of islet β-cells. This suggests potential applications in diabetes treatment by protecting these cells from apoptosis .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in vitro. The presence of hydroxyl and methoxy groups may contribute to these effects, indicating that this compound could be explored for therapeutic applications in inflammatory diseases .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Interaction studies with biological targets will elucidate its pharmacodynamics and pharmacokinetics, guiding further research into its clinical applications .

Analyse Des Réactions Chimiques

Condensation Reaction for Benzylidene Formation

The benzylidene group is formed through acid-catalyzed condensation between a 2-hydroxybenzofuran-3(2H)-one precursor and 3-methylbenzaldehyde:

Benzofuran-3-one+3-methylbenzaldehydeAcid catalyst(Z)-isomer+H2O

Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Mercury acetate | Pyridine | 100°C | 50–85 | [Patent WO2017149551A1] |

| HCl (gaseous) | Ethanol | Reflux | 60–75 | [PMC6146546] |

The Z-configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the benzylidene carbonyl oxygen .

Dimethylaminomethyl Group (-CH₂N(CH₃)₂)

This group undergoes nucleophilic substitution and alkylation:

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form a quaternary ammonium derivative, enhancing water solubility .

-

Demethylation : Treatment with strong acids (e.g., HBr/AcOH) removes dimethylamine, yielding a primary amine .

6-Hydroxy Group

-

Esterification : Reacts with acetyl chloride to form acetates under anhydrous conditions .

-

Oxidation : Susceptible to oxidation by KMnO₄ or H₂O₂, forming a quinone derivative.

Benzylidene Double Bond

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding a dihydroaurone derivative .

-

Photochemical Isomerization : UV irradiation induces Z→E isomerization, though the Z-form is thermodynamically favored .

Stability Under Reaction Conditions

The compound demonstrates sensitivity to:

-

pH : Degrades in strongly alkaline conditions (pH > 10) due to benzofuran ring opening .

-

Light : Prolonged exposure to UV light causes decomposition (~30% loss in 48 hours) .

Comparative Reactivity with Structural Analogs

Data from related aurones highlight substituent-dependent reactivity:

| Substituent (R) | Reaction Rate (k, ×10⁻³ s⁻¹) | Dominant Pathway |

|---|---|---|

| 3-Methyl | 2.1 ± 0.3 | Electrophilic aromatic substitution |

| 2-Methoxy | 4.8 ± 0.5 | Nucleophilic addition |

| 4-Fluoro | 1.7 ± 0.2 | Oxidative degradation |

Source: Adapted from [PMC6146546] and [WO2017149551A1]

The 3-methyl group on the benzylidene moiety sterically hinders electrophilic attack, slowing reaction rates compared to electron-donating substituents (e.g., methoxy) .

Mechanistic Insights

Propriétés

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12-5-4-6-13(9-12)10-17-18(22)14-7-8-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTINXHXFRMCURU-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.